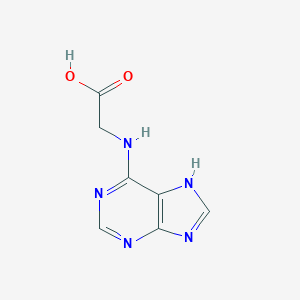

(9H-Purin-6-ylamino)-acetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(7H-purin-6-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c13-4(14)1-8-6-5-7(10-2-9-5)12-3-11-6/h2-3H,1H2,(H,13,14)(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDOCXUDXYMTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361299 | |

| Record name | (9H-Purin-6-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10082-93-6 | |

| Record name | 10082-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (9H-Purin-6-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (9H-Purin-6-ylamino)-acetic acid: A Multifaceted Purine Derivative

Introduction

(9H-Purin-6-ylamino)-acetic acid, a synthetic purine derivative, has garnered significant interest within the scientific community for its notable biological activities, particularly its role as a cytokinin in plant physiology. This technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis, and biological mechanism of action. Designed for researchers, scientists, and professionals in drug development and plant sciences, this document synthesizes current knowledge, offering both foundational understanding and practical insights into the application of this versatile molecule.

I. Nomenclature and Chemical Identification

Precise identification of a chemical entity is paramount for unambiguous scientific communication and research. (9H-Purin-6-ylamino)-acetic acid is known by several synonyms and alternative names, reflecting its chemical structure and relationship to the purine family.

Table 1: Synonyms and Identifiers for (9H-Purin-6-ylamino)-acetic acid

| Identifier Type | Identifier |

| Systematic Name | (9H-Purin-6-ylamino)-acetic acid |

| Common Synonyms | N-(Purin-6-yl)glycine |

| 6-Carboxymethylaminopurine | |

| N6-Carboxymethyladenine | |

| CAS Number | 10082-93-6[1] |

| Molecular Formula | C₇H₇N₅O₂[1] |

| Molecular Weight | 193.16 g/mol [1] |

| InChI Key | Information not available |

| SMILES | O=C(O)CNc1ncnc2[nH]cnc12 |

It is crucial to distinguish (9H-Purin-6-ylamino)-acetic acid from its isomer, 6-Amino-9H-purine-9-acetic acid, where the acetic acid moiety is attached to the N9 position of the purine ring instead of the N6 amino group. This structural difference significantly impacts the molecule's biological activity.

II. Physicochemical Properties

Understanding the physicochemical properties of (9H-Purin-6-ylamino)-acetic acid is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of (9H-Purin-6-ylamino)-acetic acid

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Soluble in aqueous basic solutions (e.g., NaOH, NH₄OH). Sparingly soluble in water and common organic solvents. | General knowledge |

| Melting Point | >300 °C (decomposes) | General knowledge |

| pKa | Estimated acidic pKa of the carboxylic acid group is ~3-4; estimated basic pKa of the purine ring nitrogens are also present. | General knowledge |

III. Synthesis and Purification

The synthesis of (9H-Purin-6-ylamino)-acetic acid can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 6-chloropurine with the ethyl ester of glycine, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

A. Synthetic Pathway

Caption: Synthetic route to (9H-Purin-6-ylamino)-acetic acid.

B. Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl (9H-purin-6-ylamino)acetate

-

To a solution of 6-chloropurine (1.0 eq) in a suitable solvent such as absolute ethanol, add glycine ethyl ester hydrochloride (1.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl (9H-purin-6-ylamino)acetate.

Step 2: Hydrolysis to (9H-Purin-6-ylamino)-acetic acid

-

Dissolve the crude ester from Step 1 in a solution of sodium hydroxide (e.g., 1 M aqueous NaOH).

-

Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete as indicated by TLC.

-

Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 5-6.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain (9H-Purin-6-ylamino)-acetic acid.

C. Purification

The crude product can be purified by recrystallization. A common method involves dissolving the solid in a minimal amount of hot aqueous ammonia or dilute sodium hydroxide solution, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly, and the pH is carefully adjusted with acetic acid or another weak acid to induce crystallization. The purified crystals are collected by filtration, washed with cold water, and dried.

IV. Analytical Characterization

Definitive structural confirmation is achieved through a combination of spectroscopic methods. While a comprehensive set of publicly available spectra for (9H-Purin-6-ylamino)-acetic acid is limited, the expected spectral characteristics can be inferred from its structure and data from closely related analogs.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show characteristic signals for the purine ring protons (typically in the 8-9 ppm region), a singlet or triplet for the methylene (-CH₂-) group adjacent to the amino and carbonyl groups, and a broad signal for the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display resonances for the carbonyl carbon of the carboxylic acid (around 170 ppm), the carbons of the purine ring, and the methylene carbon.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 194.06.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700-1730 cm⁻¹), and C=N and C=C stretching of the purine ring (in the 1500-1650 cm⁻¹ region).

V. Biological Activity and Mechanism of Action

(9H-Purin-6-ylamino)-acetic acid is recognized for its cytokinin activity, which refers to the ability to promote cell division (cytokinesis) in plants. However, its potency is generally lower than that of naturally occurring cytokinins like zeatin.

A. Role as a Cytokinin Precursor

Research suggests that the primary mechanism of action for (9H-Purin-6-ylamino)-acetic acid may be its metabolic conversion into more active cytokinin forms within plant tissues. Studies on soybean callus have shown that this compound can be metabolized to produce biologically active substances, including zeatin. This conversion likely accounts for its observed growth-promoting effects.

B. The Plant Cytokinin Signaling Pathway

Cytokinins exert their effects by activating a multi-step phosphorelay signaling pathway, which is analogous to the two-component systems found in bacteria.

Caption: Simplified overview of the plant cytokinin signaling pathway.

The binding of a cytokinin to its receptor (an Arabidopsis Histidine Kinase, AHK) on the cell membrane initiates a phosphorylation cascade. The phosphate group is transferred to a Histidine Phosphotransfer Protein (AHP) in the cytoplasm, which then translocates to the nucleus. In the nucleus, the AHP phosphorylates a Type-B Arabidopsis Response Regulator (ARR-B), which is a transcription factor. The activated ARR-B then binds to the promoters of cytokinin-responsive genes, initiating their transcription and leading to various physiological responses, including cell division and differentiation. Some of the induced genes are Type-A ARRs, which act as negative regulators of the pathway, creating a feedback loop.

VI. Experimental Protocol: Tobacco Callus Bioassay for Cytokinin Activity

The tobacco callus bioassay is a classic and reliable method for determining the cytokinin activity of a compound. It relies on the principle that tobacco callus tissue requires both an auxin and a cytokinin for growth and cell division.

A. Workflow Overview

Sources

(9H-Purin-6-ylamino)-acetic Acid: A Versatile Scaffold for Kinase Inhibitor Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Purine Scaffold

The purine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and a multitude of clinically approved drugs.[1] Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions has made it a cornerstone in the design of enzyme inhibitors, particularly for the vast and therapeutically significant kinase family. Within this landscape, N6-substituted purine derivatives have emerged as a particularly fruitful area of research, leading to the development of potent and selective modulators of cellular processes. This guide focuses on a key building block in this field: (9H-Purin-6-ylamino)-acetic acid , also known as N6-carboxymethyladenine. We will delve into its synthesis, characterization, and strategic application as a versatile starting material for the construction of compound libraries with significant potential in drug discovery, with a particular emphasis on the development of cyclin-dependent kinase (CDK) inhibitors.

Physicochemical Properties and Structural Attributes

(9H-Purin-6-ylamino)-acetic acid is a white to off-white solid with the molecular formula C₇H₇N₅O₂ and a molecular weight of 193.16 g/mol . Its structure features a purine core substituted at the 6-position with an aminoacetic acid moiety. This bifunctional nature is the key to its utility as a synthetic building block, possessing both a nucleophilic secondary amine and a carboxylic acid functional group, allowing for diverse chemical modifications.

| Property | Value |

| Molecular Formula | C₇H₇N₅O₂ |

| Molecular Weight | 193.16 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in aqueous base and DMSO |

Synthesis of (9H-Purin-6-ylamino)-acetic Acid: A Robust and Scalable Protocol

The most common and efficient synthesis of (9H-Purin-6-ylamino)-acetic acid involves the nucleophilic aromatic substitution of a readily available starting material, 6-chloropurine, with glycine. This reaction proceeds smoothly under basic aqueous conditions.

Experimental Protocol: Synthesis of (9H-Purin-6-ylamino)-acetic Acid

Materials:

-

6-Chloropurine

-

Glycine

-

Sodium Carbonate (Na₂CO₃)

-

Deionized Water

-

Hydrochloric Acid (HCl) for acidification

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropurine (1 equivalent) in deionized water.

-

Add glycine (1.2 equivalents) and sodium carbonate (2.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. This will protonate the carboxylic acid and cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol.

-

Dry the product under vacuum to yield (9H-Purin-6-ylamino)-acetic acid as a white to off-white powder.

Causality Behind Experimental Choices:

-

Sodium Carbonate: The use of a base is crucial to deprotonate the amino group of glycine, increasing its nucleophilicity to attack the electron-deficient C6 position of 6-chloropurine. It also neutralizes the HCl generated during the reaction.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

-

Acidification: Lowering the pH protonates the carboxylate, rendering the product less soluble in the aqueous medium and facilitating its isolation by precipitation.

Spectroscopic Characterization

-

¹H NMR: In a suitable deuterated solvent such as DMSO-d₆, the spectrum would be expected to show characteristic signals for the purine ring protons (typically between 8.0 and 8.5 ppm), a signal for the methylene protons of the acetic acid moiety, and exchangeable protons for the N-H and O-H groups.

-

¹³C NMR: The ¹³C NMR spectrum would display signals for the five carbons of the purine ring and the two carbons of the acetic acid side chain, including the characteristic downfield signal for the carbonyl carbon (typically in the range of 170-185 ppm).

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak corresponding to the mass of the compound (193.16 g/mol ).

(9H-Purin-6-ylamino)-acetic Acid as a Building Block: The Amide Coupling Reaction

The true synthetic power of (9H-Purin-6-ylamino)-acetic acid lies in its carboxylic acid functionality, which serves as a handle for amide bond formation with a diverse range of primary and secondary amines. This allows for the rapid generation of libraries of N6-substituted purine derivatives with varied physicochemical and pharmacological properties.

General Workflow for Amide Library Synthesis

Caption: General workflow for the synthesis of N6-substituted purine derivatives.

Experimental Protocol: Amide Coupling with (9H-Purin-6-ylamino)-acetic Acid

This protocol provides a general procedure for the coupling of (9H-Purin-6-ylamino)-acetic acid with an amine using HATU, a common and efficient coupling reagent.

Materials:

-

(9H-Purin-6-ylamino)-acetic acid

-

Amine of interest (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (9H-Purin-6-ylamino)-acetic acid (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine of interest (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired amide.

Self-Validating System and Causality:

-

HATU and DIPEA: HATU is a highly effective coupling reagent that forms an activated O-acylisourea intermediate, which is readily attacked by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the activated intermediate and the coupling reagent, which would lead to lower yields.

-

Work-up Procedure: The aqueous washes are designed to remove unreacted starting materials, coupling byproducts, and the base, simplifying the subsequent purification.

Application in Drug Discovery: Targeting Cyclin-Dependent Kinases

A primary application of (9H-Purin-6-ylamino)-acetic acid as a building block is in the synthesis of inhibitors of cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[2] N6-substituted purines, such as the well-known compounds olomoucine and roscovitine , have been extensively studied as CDK inhibitors.[1]

The CDK Signaling Pathway and Points of Inhibition

Caption: Inhibition of key CDK complexes by N6-substituted purine derivatives.

Derivatives of (9H-Purin-6-ylamino)-acetic acid can be designed to occupy the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of key substrates required for cell cycle progression. This leads to cell cycle arrest and, in many cases, apoptosis of cancer cells.

Cytotoxicity of (9H-Purin-6-ylamino)-acetic Acid Derivatives

Libraries of compounds synthesized from this building block have demonstrated significant cytotoxic activity against a range of cancer cell lines. The table below summarizes representative data for a series of N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[3][4]benzoxazine.

| Compound | Linker Length (n) | Cell Line | CC₅₀ (µM) |

| 1c | 7 | COLO201 | 0.68 |

| 1d | 10 | COLO201 | 0.68 |

| 1e | 11 | 4T1 | 0.49 |

| 1c | 7 | HepG2 | 8.5 |

| 1d | 10 | SNU-1 | 7.0 |

Data adapted from Molecules 2023, 28(4), 1853.

Conclusion and Future Perspectives

(9H-Purin-6-ylamino)-acetic acid is a highly valuable and versatile building block for the synthesis of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. Its straightforward synthesis and the robustness of the subsequent amide coupling reactions make it an attractive starting point for medicinal chemistry campaigns. The demonstrated biological activity of its derivatives, especially in the context of oncology, underscores the continued importance of the purine scaffold in drug discovery. Future work in this area will likely focus on the development of more selective CDK inhibitors, the exploration of other kinase targets, and the optimization of pharmacokinetic properties to generate clinical candidates for a variety of diseases.

References

-

Cicenas, J. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. [Link]

-

Gucký, T., et al. (2013). A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 56(15), 6234–6247. [Link]

-

Meijer, L., & Raymond, E. (2003). Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials. Accounts of Chemical Research, 36(6), 417–425. [Link]

-

Moravcová, D., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. RSC Advances, 11(15), 8685–8696. [Link]

-

Veselý, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(2), 771–786. [Link]

-

Zatloukal, M., et al. (2002). Olomoucine II, a new CDK inhibitor, is more specific than olomoucine and roscovitine. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1593(1), 61-71. [Link]

-

Zaytseva, E. V., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1853. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of N-substituted Purine Analogs

Abstract

The strategic manipulation of the purine scaffold has been a cornerstone of medicinal chemistry for over seven decades, yielding a class of compounds—N-substituted purine analogs—that have revolutionized the treatment of cancer and immunological disorders. This technical guide provides a comprehensive exploration of the discovery and history of these pivotal therapeutic agents. We will traverse the seminal work of Nobel laureates Gertrude Elion and George Hitchings, who pioneered the concept of rational drug design, leading to the synthesis of the first clinically significant purine analogs. This guide will dissect the evolution of synthetic methodologies, from classical thiation reactions to modern catalytic cross-coupling techniques. A detailed examination of the structure-activity relationships (SAR) will illuminate how modifications to the purine core, particularly at the N6 and C2 positions, modulate biological activity. Furthermore, we will delve into the intricate mechanisms of action, illustrating how these analogs function as antimetabolites to disrupt nucleic acid synthesis and induce cytotoxicity in rapidly proliferating cells. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also practical, field-proven insights and detailed experimental protocols to support ongoing research and development in this critical area of pharmacology.

The Dawn of a New Era in Chemotherapy: Rational Drug Design and the Birth of Purine Analogs

The journey of N-substituted purine analogs begins not with a random screening of compounds, but with a paradigm-shifting intellectual framework: rational drug design . This approach, championed by Gertrude B. Elion and George H. Hitchings at the Burroughs Wellcome Research Laboratories, was a departure from the serendipitous discoveries that had characterized much of early pharmacology. Their pioneering work, which would later earn them the 1988 Nobel Prize in Physiology or Medicine, was founded on a simple yet profound hypothesis: by understanding the biochemical pathways of cancer cells, one could design molecules that would specifically interfere with these processes.[1][2][3]

Their focus turned to the building blocks of life itself: purines and pyrimidines, the essential components of DNA and RNA. They reasoned that rapidly dividing cancer cells would have a voracious appetite for these nucleic acid precursors. By creating "fraudulent" versions of these essential molecules—antimetabolites—they could subvert the cellular machinery, leading to the cessation of replication and, ultimately, cell death.[1]

From Isosteric Replacement to Thiopurines: The First Breakthroughs

The initial forays into purine analog synthesis centered on the principle of isosteric replacement , where atoms or groups of atoms were swapped with others of similar size and electronic configuration.[4] This led to the creation of compounds like 8-azaguanine and 2,6-diaminopurine.[4] While these early analogs demonstrated biological activity, it was the substitution of the 6-hydroxyl group of the natural purines hypoxanthine and guanine with a thiol group that marked a pivotal breakthrough.[4]

In 1951, Elion and Hitchings synthesized 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) , two compounds that would become mainstays in the treatment of acute leukemias.[5] These thiopurines were structural analogs of the natural purines adenine and guanine, and they effectively hijacked the metabolic enzymes responsible for DNA synthesis, thereby blocking the production of new genetic material in cancer cells.[6] The success of 6-MP and 6-TG validated the principles of rational drug design and laid the groundwork for decades of research into purine analog chemistry and pharmacology.

Another significant early development was the synthesis of azathioprine , a prodrug of 6-mercaptopurine.[7] Azathioprine is nonenzymatically cleaved in vivo to release 6-MP, which then exerts its therapeutic effects.[7] This modification offered a way to modulate the delivery and activity of 6-MP and expanded the therapeutic applications of purine analogs to include immunosuppression for organ transplantation and the treatment of autoimmune diseases.[7]

The Chemistry of Deception: Synthesis of N-substituted Purine Analogs

The synthesis of N-substituted purine analogs has evolved significantly since the initial discoveries. This section will detail both the classical and contemporary methods for preparing these vital therapeutic agents.

Classical Synthesis of 6-Thiopurines

The foundational synthesis of 6-mercaptopurine and 6-thioguanine involves the direct thiation of their corresponding purine precursors.

2.1.1. Synthesis of 6-Mercaptopurine (6-MP) from Hypoxanthine

A common laboratory-scale synthesis of 6-MP involves the conversion of hypoxanthine to 6-chloropurine, followed by displacement of the chlorine with a thiol group.[8]

Experimental Protocol: Synthesis of 6-Mercaptopurine

-

Chlorination of Hypoxanthine:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend hypoxanthine in an excess of phosphoryl chloride (POCl₃).

-

Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

-

The resulting precipitate, 6-chloropurine, is collected by filtration, washed with cold water, and dried.

-

-

Thiation of 6-Chloropurine:

-

Dissolve the 6-chloropurine in a suitable solvent, such as ethanol.

-

Add an equimolar amount of a sulfur source, such as thiourea or sodium hydrosulfide (NaSH).

-

Heat the mixture to reflux for several hours.

-

Upon cooling, the 6-mercaptopurine product will precipitate.

-

Collect the product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., water or dilute aqueous ammonia) to yield pure 6-mercaptopurine.[8][9]

-

2.1.2. Synthesis of 6-Thioguanine (6-TG) from Guanine

The synthesis of 6-thioguanine can be achieved by the direct thiation of guanine using phosphorus pentasulfide (P₄S₁₀) in a high-boiling point solvent like pyridine.[10][11][12]

Experimental Protocol: Synthesis of 6-Thioguanine

-

Thiation of Guanine:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend guanine in anhydrous pyridine.

-

Add an excess of phosphorus pentasulfide (P₄S₁₀) to the suspension.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture and carefully add water to hydrolyze the excess P₄S₁₀ and any intermediates. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

The crude 6-thioguanine will precipitate from the reaction mixture.

-

Collect the solid by filtration, wash thoroughly with water and then with a suitable organic solvent like ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent system, such as aqueous ammonia, to obtain pure 6-thioguanine.[10][11]

-

Evolution of Synthetic Methodologies

While the classical methods are robust, modern organic chemistry has introduced more sophisticated and versatile techniques for the synthesis of N-substituted purine analogs, allowing for greater diversity in the introduced substituents.

2.2.1. Synthesis of Other Clinically Relevant Purine Analogs

-

Cladribine (2-chloro-2'-deoxyadenosine): The synthesis of cladribine typically involves the glycosylation of a purine base with a protected deoxyribose sugar. A common route is the Vorbrüggen glycosylation of 2,6-dichloropurine with a protected 1-chloro-2-deoxyribofuranose derivative, followed by amination at the 6-position and deprotection.[2][13] Another approach involves the direct coupling of silylated 2-chloroadenine with a tri-O-protected 2-deoxy-ribofuranose.[14]

-

Clofarabine: The synthesis of this second-generation purine nucleoside analog can be achieved in a few steps with a good overall yield. A notable method involves a four-step synthesis that results in the pure β-anomer.[15]

-

Pentostatin (2'-deoxycoformycin): Due to its complex stereochemistry, the chemical synthesis of pentostatin is challenging. As a result, it is primarily produced through fermentation using microorganisms such as Streptomyces antibioticus.[16][17] However, synthetic pathways have been elucidated and are crucial for the preparation of analogs and for research purposes.

Structure-Activity Relationships: Fine-Tuning the Purine Scaffold

The biological activity of N-substituted purine analogs is exquisitely sensitive to their chemical structure. Decades of research have elucidated key structure-activity relationships (SAR) that guide the design of more potent and selective agents.

The Critical Roles of the C2 and C6 Positions

Modifications at the C2 and C6 positions of the purine ring have the most profound impact on the activity of these analogs.

-

C6-Substitutions: The nature of the substituent at the C6 position is a primary determinant of the analog's mechanism of action and therapeutic application. The introduction of a thiol group, as seen in 6-MP and 6-TG, is fundamental to their anticancer activity. The size and flexibility of the side chain at C6 can also be modulated to achieve higher potency.[18] For instance, in a series of 6,9-disubstituted purine analogs, those with a 4-substituted piperazine at the C6 position showed promising cytotoxic activities.

-

C2-Substitutions: The presence and nature of a substituent at the C2 position are also crucial for potency.[18] For example, the addition of a chlorine atom at the C2 position of 2'-deoxyadenosine to give cladribine significantly enhances its resistance to deamination by adenosine deaminase, thereby increasing its bioavailability and therapeutic efficacy.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies have provided a more quantitative understanding of how the physicochemical properties of substituents on the purine ring influence biological activity. These studies have shown that factors such as the molar refractivity of substituents at the C2 position and the electron-withdrawing effects of substituents at the C6 position are correlated with anticancer activity.[7] Such models are invaluable tools for the rational design of new purine analogs with improved therapeutic profiles.

Table 1: Representative IC₅₀ Values of N-substituted Purine Analogs in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 6-Thioguanine | Topoisomerase II ATPase | ~30 | [19] |

| 6-Mercaptopurine | Topoisomerase II ATPase | ~100 | [19] |

| NSC35866 | Topoisomerase II ATPase | 20-100 | [19] |

| O⁶-benzylguanine | Topoisomerase II ATPase | 1000 | [19] |

| NU2058 | Topoisomerase II ATPase | 300 | [19] |

| Compound 12 | Huh7 (Liver Cancer) | 0.08–0.13 | [20] |

| Compound 22 | Huh7 (Liver Cancer) | 0.08–0.13 | [20] |

| Compound 25 | Huh7 (Liver Cancer) | < 0.1–0.13 | [20] |

| Compound 14b | PC-3 (Prostate Cancer) | 0.055 | [21] |

| Compound 14b | HCT116 (Colon Cancer) | 0.090 | [21] |

| Compound 24c | PC-3 (Prostate Cancer) | 2.25 | [21] |

Mechanism of Action: Disrupting the Machinery of Life

N-substituted purine analogs exert their cytotoxic effects primarily by acting as antimetabolites in the purine biosynthesis pathway. For these compounds to be active, they must first be anabolized to their corresponding nucleotide forms within the cell.[4]

The Central Role of the De Novo Purine Biosynthesis Pathway

The de novo purine biosynthesis pathway is a multi-step process that constructs the purine ring from simple precursors. This pathway is a prime target for purine analogs.

Diagram 1: De Novo Purine Biosynthesis Pathway and Sites of Inhibition by Purine Analogs

Caption: The de novo purine biosynthesis pathway and key points of inhibition by 6-mercaptopurine and 6-thioguanine.

Specific Mechanisms of Key Purine Analogs

-

6-Mercaptopurine (6-MP): 6-MP is converted to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4][12] TIMP then inhibits several key enzymes in the de novo purine synthesis pathway, including glutamine-PRPP amidotransferase, the first committed step in the pathway, and adenylosuccinate synthetase, which is involved in the conversion of IMP to AMP.[2][4] This leads to a depletion of the purine nucleotide pool, which is necessary for DNA and RNA synthesis.[16]

-

6-Thioguanine (6-TG): Similar to 6-MP, 6-TG is converted to its active nucleotide form, thioguanosine monophosphate (TGMP), by HGPRT.[22] TGMP inhibits IMP dehydrogenase, blocking the synthesis of GMP.[22] Furthermore, TGMP is further phosphorylated to thioguanosine triphosphate (TGTP), which is incorporated into both DNA and RNA, leading to a dysfunctional genome and triggering apoptosis.[4][23]

-

Clofarabine: This analog has a multi-pronged mechanism of action. It inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of precursors for DNA synthesis.[24][25] It is also incorporated into DNA, leading to chain termination and apoptosis.[24]

-

Pentostatin (Deoxycoformycin): Pentostatin is a potent inhibitor of adenosine deaminase (ADA), an enzyme crucial for purine metabolism.[5][26] Inhibition of ADA leads to the accumulation of deoxyadenosine, which is then phosphorylated to deoxyadenosine triphosphate (dATP). High levels of dATP are toxic to lymphocytes, leading to apoptosis.[26]

Evaluating Biological Activity: Key Experimental Protocols

The development and characterization of N-substituted purine analogs rely on a suite of robust in vitro assays to determine their efficacy and mechanism of action.

Cell Viability and Cytotoxicity Assays

These assays are the first line of screening for potential anticancer agents. They measure the overall health of a cell population after exposure to a compound.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the N-substituted purine analog for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[19]

Cell Cycle Analysis

To understand how a purine analog affects cell proliferation, cell cycle analysis is performed using flow cytometry.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Treatment and Harvesting: Treat cells with the purine analog at its IC₅₀ concentration for a defined period. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is included to prevent the staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. Analyze the percentage of cells in each phase of the cell cycle to determine if the compound induces cell cycle arrest at a specific phase.[17][27]

Diagram 2: Experimental Workflow for Evaluating Anticancer Activity

Caption: A typical experimental workflow for the initial evaluation of a novel N-substituted purine analog's anticancer activity.

Conclusion and Future Directions

The discovery and development of N-substituted purine analogs represent a triumph of rational drug design. From the foundational work of Elion and Hitchings to the ongoing development of novel, highly targeted agents, these compounds have had an immeasurable impact on human health. The principles of their design and mechanism of action continue to inform the development of new chemotherapeutics.

The future of purine analog research lies in the development of more selective and less toxic compounds. A deeper understanding of the specific genetic and metabolic profiles of different cancers will enable the design of personalized therapies that maximize efficacy while minimizing side effects. The exploration of novel substitutions on the purine scaffold, guided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of the next generation of purine analog-based drugs. Furthermore, the application of these compounds is expanding beyond oncology and immunology, with research into their potential as antiviral and antiparasitic agents. The rich history of N-substituted purine analogs serves as a powerful reminder of the potential of chemistry to solve complex biological problems and improve human lives.

References

-

Diasio, R. B., & Cheng, Y. C. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

-

Jensen, P. B., et al. (2006). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Cancer Therapeutics, 5(11), 2884-2893. [Link]

-

Stanton, B. Z. (2011). Clofarabine: past, present, and future. Leukemia & lymphoma, 52(4), 562–570. [Link]

- Elion, G. B., & Hitchings, G. H. (1954). The chemistry and biochemistry of purine analogs. Annual review of biochemistry, 23, 243-270.

-

Wikipedia contributors. (2023, November 28). Purine analogue. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Abdel-Gawad, H., et al. (2020). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 25(24), 5983. [Link]

-

Grever, M. R. (2006). Pentostatin: impact on outcome in hairy cell leukemia. Hematology/oncology clinics of North America, 20(5), 1135–1146. [Link]

-

Zhang, H., et al. (2022). Pentostatin Biosynthesis Pathway Elucidation and Its Application. International Journal of Molecular Sciences, 23(18), 10839. [Link]

- Wang, Y., et al. (2018). A New Method for the Synthesis of Clofarabine. Letters in Organic Chemistry, 15(11), 935-938.

- Khan, I. U., & Ali, S. (2014). Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine. Journal of the Chemical Society of Pakistan, 36(4).

-

Science History Institute. (2017, December 4). George Hitchings and Gertrude Elion. [Link]

-

Singh, P., & Kaur, M. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent patents on anti-cancer drug discovery, 10(3), 308–341. [Link]

-

Gpatindia. (2020, January 6). 6-THIOGUANINE Synthesis, SAR, MCQ,Chemical Structure and Therapeutic Uses. [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved January 25, 2026, from [Link]

-

Nelson, J. A., Carpenter, J. W., Rose, L. M., & Adamson, D. J. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer research, 35(10), 2872–2878. [Link]

-

Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2023). Molecules, 28(21), 7304. [Link]

-

OncoDaily. (2023, June 20). Gertrude B. Elion: The Woman Who Rewrote the Rules of Cancer Treatment. [Link]

-

NobelPrize.org. (1988). Press release: The Nobel Prize in Physiology or Medicine 1988. [Link]

-

Wikipedia contributors. (2023, December 22). Gertrude B. Elion. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Koutsioumpa, M., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 161. [Link]

-

Le, T. B., et al. (2022). Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors. Journal for ImmunoTherapy of Cancer, 10(1), e003581. [Link]

- Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. (2021). Journal of New Developments in Chemistry, 3, 1-10.

- Petrovic, A. G., & Polavarapu, P. L. (2009). Theoretical Study of the Guanine → 6-Thioguanine Substitution in Duplexes, Triplexes, and Tetraplexes. The Journal of Physical Chemistry B, 113(41), 13679-13687.

-

Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. (2019). Molecules, 24(24), 4553. [Link]

-

Jeon, Y. H., & Kim, Y. (2009). Mechanisms of anti-cancer action and pharmacology of clofarabine. Journal of biomedical science, 16, 92. [Link]

-

Gpatindia. (2020, January 6). 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq. [Link]

-

Wikipedia contributors. (2023, October 29). Tioguanine. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Fathalla, W., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assay. International Journal of Molecular Sciences, 21(1), 161. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Mercaptopurine? Synapse. [Link]

-

CancerIndex. (2017, March 7). Pentostatin. [Link]

- EP2891660A1 - Process for the preparation of cladribine - Google Patents. (n.d.).

-

Wikipedia contributors. (2023, November 28). Clofarabine. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Nath, R., et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal chemistry research, 33(7), 1165–1195. [Link]

-

NHS England. (2018). Clinical Commissioning Policy: Clofarabine for refractory or relapsed acute myeloid leukaemia (AML) as a bridge to stem cell transplantation (all ages). [Link]

-

Mechanism of action of pentostatin and cladribine in hairy cell leukemia. (2001). Leukemia & lymphoma, 42 Suppl 2, 19–25. [Link]

-

GPAT DISCUSSION CENTER. (2019, May 28). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. [Link]

-

WO/2011/020298 PROCESS FOR THE PREPARATION OF CLADRIBINE - WIPO Patentscope. (n.d.). Retrieved January 25, 2026, from [Link]

-

Koutsioumpa, M., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules (Basel, Switzerland), 27(1), 161. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7609. [Link]

-

Oncohema Key. (2017, July 27). Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology. [Link]

-

Nelson, J. A., Carpenter, J. W., Rose, L. M., & Adamson, D. J. (1975). Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. Cancer Research, 35(10), 2872-2878. [Link]

-

Saven, A., & Piro, L. D. (2001). Mechanism of action of pentostatin and cladribine in hairy cell leukemia. Leukemia & lymphoma, 42 Suppl 2, 19–25. [Link]

-

Gotor-Fernández, V., et al. (2018). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Molecules, 23(11), 2828. [Link]

-

PubChem. (n.d.). 6-Mercaptopurine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Wikipedia contributors. (2023, October 29). Tioguanine. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

Sources

- 1. Use of clofarabine for acute childhood leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. ashpublications.org [ashpublications.org]

- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

- 7. Quantitative structure-activity relationships of purines II: Prediction of activity against adenocarcinoma CA755 and toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. 6-THIOGUANINE Synthesis, SAR, MCQ,Chemical Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. Clofarabine in Pediatric Acute Relapsed or Refractory Leukemia: Where Do We Stand on the Bridge to Hematopoietic Stem Cell Transplantation? | Ramiz | Journal of Hematology [thejh.org]

- 12. CN1690058A - Process for preparing thioguanine - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tioguanine - Wikipedia [en.wikipedia.org]

- 23. ashpublications.org [ashpublications.org]

- 24. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. What is the mechanism of Clofarabine? [synapse.patsnap.com]

A-Z Guide to Deconvoluting the Mechanism of Action for (9H-Purin-6-ylamino)-acetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

(9H-Purin-6-ylamino)-acetic acid, a purine analog structurally related to cytokinins like kinetin, presents a compelling pharmacological enigma. While its relatives show promise in applications ranging from agriculture to dermatology for their anti-aging properties, the precise molecular mechanisms underpinning these effects in mammalian systems remain largely speculative. This guide eschews a conventional template to provide a dynamic, logic-driven framework for its mechanistic deconvolution. We will navigate from its known chemical identity to a series of robust, testable hypotheses. This document outlines a phased experimental blueprint, complete with detailed, self-validating protocols, designed to systematically uncover its molecular targets and downstream signaling pathways. Our approach is grounded in established biochemical and cell-based assays, providing a clear path from target-agnostic screening to hypothesis-driven validation and pathway analysis.

The Pharmacological Profile: Identity and Rationale

Chemical Identity and Structural Analogs

(9H-Purin-6-ylamino)-acetic acid, or N6-carboxymethyladenine, belongs to the cytokinin family of adenine derivatives. Its core structure is a purine ring, a privileged scaffold in medicinal chemistry known for its role in the architecture of numerous bioactive compounds, including kinase inhibitors and antiviral agents.[1][2] Its closest well-studied relative is kinetin (N6-furfuryladenine), a plant hormone recognized for delaying age-related changes in human fibroblasts and improving signs of photoaging in clinical studies.[3] This familial linkage provides the foundational rationale for investigating (9H-Purin-6-ylamino)-acetic acid for similar therapeutic applications.

Known Biological Activities and Therapeutic Potential

In plants, cytokinins are master regulators of cell division and differentiation.[4] In human systems, kinetin has been shown to confer antioxidant and anti-aging effects, partly by improving the skin barrier function through the modulation of keratinocyte differentiation markers.[5][6] Some purine conjugates with carboxylic acids have also demonstrated antiproliferative activity by blocking DNA synthesis and inducing cell cycle arrest.[7] The structural similarity of (9H-Purin-6-ylamino)-acetic acid to these compounds suggests it may possess significant, untapped potential as an anti-aging, anti-proliferative, or cell-differentiating agent, making the elucidation of its mechanism of action a high-priority endeavor for drug development.

Central Mechanistic Hypotheses

The promiscuous nature of the purine scaffold necessitates a multi-pronged hypothetical framework. Based on its structure and the known targets of related molecules, we can speculate on several primary mechanisms of action.

Hypothesis A: Competitive Kinase Inhibition

The purine structure is a well-established ATP-mimetic, capable of fitting into the ATP-binding pocket of a wide array of protein kinases.[1][2][8][9] Many kinase inhibitors used in oncology are purine analogs.[1][2] It is highly probable that (9H-Purin-6-ylamino)-acetic acid acts as an inhibitor of one or more kinases involved in cell cycle progression, proliferation, or stress signaling pathways (e.g., MAPKs, CDKs, PI3Ks).

Hypothesis B: Adenosine Receptor Modulation

As an adenine derivative, the compound could interact with purinergic receptors, specifically adenosine receptors (A1, A2A, A2B, A3). These G protein-coupled receptors (GPCRs) are critical in regulating inflammation, immune responses, and cellular metabolism.[10] The molecule could act as either an agonist or antagonist, triggering or blocking downstream signaling cascades, such as the modulation of cyclic AMP (cAMP) levels.[10]

Hypothesis C: P2Y12 Receptor Antagonism

Certain purine analogs, such as the blockbuster antiplatelet drug ticagrelor, are antagonists of the P2Y12 receptor, another purinergic GPCR crucial for platelet aggregation.[11] Given the structural similarities, (9H-Purin-6-ylamino)-acetic acid could potentially exhibit antiplatelet activity through a similar mechanism.

Caption: A logical workflow from broad target discovery to specific pathway validation.

Phase 1: Target Agnostic Screening

The initial phase aims to identify direct protein binders of (9H-Purin-6-ylamino)-acetic acid within a complex cellular environment without prior bias.

Principle: This assay is based on the principle that ligand binding increases the thermal stability of a target protein. By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble (un-denatured) protein remaining. A shift in the melting curve in the presence of the compound indicates direct target engagement. [12][13][14] Step-by-Step Methodology:

-

Cell Culture: Grow the human cell line of interest (e.g., HaCaT keratinocytes, MDA-MB-231 breast cancer cells) to ~80% confluency.

-

Compound Treatment: Harvest cells and resuspend in PBS. Aliquot cells into two groups: Vehicle (DMSO) and Treatment ((9H-Purin-6-ylamino)-acetic acid at a final concentration of 10-100 µM). Incubate at 37°C for 1 hour.

-

Causality Check: Incubation in live cells allows the compound to cross cell membranes and engage with targets in their native context.

-

-

Thermal Challenge: Aliquot each group into a series of PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. [12]4. Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). This method avoids detergents that could disrupt protein complexes.

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

-

Protein Analysis: Carefully collect the supernatant (soluble fraction). Analyze the protein levels of candidate targets (e.g., specific kinases, if known) or perform proteome-wide analysis using mass spectrometry (Melt-CETSA/MS). For targeted analysis, use Western Blotting.

-

Self-Validation: A positive result is a visible band at a higher temperature in the treatment lane compared to the vehicle lane, indicating stabilization. A known inhibitor for a control protein should be run in parallel to validate the assay setup.

-

Principle: This technique uses an immobilized version of the small molecule to "fish" for its binding partners from a cell lysate. [15]Bound proteins are then eluted and identified by mass spectrometry. [16][17][18][19] Step-by-Step Methodology:

-

Compound Immobilization: Synthesize a derivative of (9H-Purin-6-ylamino)-acetic acid with a linker arm suitable for conjugation to activated chromatography beads (e.g., NHS-activated sepharose). The carboxylic acid moiety is a natural handle for this conjugation.

-

Control Bead Preparation: Prepare control beads by blocking the activated groups without conjugating the compound. This is critical for identifying non-specific binders.

-

Lysate Preparation: Prepare a native cell lysate from the target cell line using a mild detergent buffer (e.g., CHAPS-based) supplemented with protease and phosphatase inhibitors.

-

Affinity Capture: Incubate the lysate with the compound-conjugated beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using a competitive eluent (high concentration of the free compound), a denaturing agent (e.g., SDS-PAGE sample buffer), or by changing pH.

-

Causality Check: Competitive elution with the free compound provides the highest confidence that the eluted proteins are specific binders.

-

-

Protein Identification: Resolve the eluates by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands for identification by LC-MS/MS. Alternatively, perform an on-bead digest followed by shotgun proteomics.

-

Self-Validation: True hits will be present or highly enriched in the compound-bead eluate and absent or significantly depleted in the control-bead eluate.

-

Phase 2: Hypothesis-Driven Validation

Based on the results from Phase 1 and our initial hypotheses, Phase 2 involves targeted biochemical assays to quantify the interaction with specific protein families.

Principle: To test Hypothesis A, the compound is screened against a large panel of purified kinases to determine its inhibitory activity (IC50) and selectivity.

Step-by-Step Methodology:

-

Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel of hundreds of human kinases.

-

Primary Screen: Screen (9H-Purin-6-ylamino)-acetic acid at a single high concentration (e.g., 10 µM) against the panel. The assay typically measures the remaining kinase activity via ATP consumption or phosphopeptide formation.

-

IC50 Determination: For any kinases inhibited by >50% in the primary screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This involves a multi-point titration of the compound.

-

Data Presentation: Results should be summarized in a table listing the kinase, percent inhibition at 10 µM, and the calculated IC50 value for significant hits.

-

Table 1: Example Kinase Profiling Data

| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) |

|---|---|---|

| CDK2/CycA | 95% | 150 |

| MAPK1 (ERK2) | 88% | 450 |

| PI3Kα | 15% | >10,000 |

| EGFR | 5% | >10,000 |

Principle: To test Hypotheses B and C, this assay measures the ability of the compound to displace a known high-affinity radiolabeled ligand from its receptor. [20] Step-by-Step Methodology:

-

Membrane Preparation: Use commercially available membrane preparations from cells overexpressing the human adenosine receptor subtypes (A1, A2A, A2B, A3) or the P2Y12 receptor. [21]2. Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A2A), and varying concentrations of the test compound. [20]3. Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Separation: Rapidly filter the mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

-

Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the compound. Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

-

Self-Validation: Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand. A successful assay will show dose-dependent displacement of the radioligand by the test compound.

-

Conclusion and Future Directions

This guide provides a structured, multi-faceted strategy for elucidating the mechanism of action of (9H-Purin-6-ylamino)-acetic acid. By combining unbiased, proteome-wide screening with targeted, hypothesis-driven biochemical assays, researchers can efficiently identify and validate its molecular targets. The resulting data will not only reveal the compound's primary mechanism but also inform its potential therapeutic applications, guiding future pre-clinical development for this promising purine analog.

References

- Bansal, R., & Kaur, J. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 285-298.

-

BPS Bioscience. (n.d.). Adenosine A2A Receptor Functional HEK293 Cell Line. Retrieved January 24, 2026, from [Link]

- Chavan, S., & Somani, R. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(9), 967-977.

-

de Moraes, M. C., Cardoso, C. L., & Cass, Q. B. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 11, 1369557. Available from: [Link]

-

Han, A., Chien, A. L., & Kang, S. (2017). Kinetin Improves Barrier Function of the Skin by Modulating Keratinocyte Differentiation Markers. Annals of Dermatology, 29(1), 6–12. Available from: [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]

-

Krasnov, V. P., Musiyak, V. V., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. RSC Advances, 11(13), 7481-7493. Available from: [Link]

-

Kumar, A., & Rawat, A. (2014). Purine Analogues as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 14(14), 1156-1167. Available from: [Link]

-

McCullough, J. L., & Weinstein, G. D. (2002). Clinical Study of Safety and Efficacy of Using Topical Kinetin 0.1% (Kinerase®) to Treat Photodamaged Skin. Cosmetic Dermatology, 15(10), 29-32. Available from: [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 24, 2026, from [Link]

-

Obagi, S. (2007). Efficacy and Tolerability of Kinetin 0.1% Cream for Improving the Signs of Photoaging in Facial and Neck Skin. Journal of Drugs in Dermatology, 6(5), 523-526. Available from: [Link]

-

Patel, K., & Kumar, V. (2014). Purine analogues as kinase inhibitors: A review. Medicinal Chemistry Research, 23(12), 4937-4952. Available from: [Link]

-

Prudent, R., Annis, D. A., Dandliker, P. J., Ortholand, J. Y., & Roche, D. (2021). Exploring new targets and chemical space with affinity selection-mass spectrometry. Nature Reviews Chemistry, 5(1), 62-71. Available from: [Link]

-

Rattan, S. I. S., & Clark, B. F. C. (1994). Kinetin delays the onset of ageing characteristics in human fibroblasts. Biochemical and Biophysical Research Communications, 201(2), 665-672. Available from: [Link]

-

van der Pijl, R., Gnad, F., & IJzerman, A. P. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry, 495, 48-56. Available from: [Link]

-

Werner, T., & Schmülling, T. (2009). Cytokinin action in plant development. Current Opinion in Plant Biology, 12(5), 527-538. Available from: [Link]

-

de Ligt, R. A., Jacobson, K. A., & IJzerman, A. P. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(7), 2942-2953. Available from: [Link]

-

Singh, P., & Kumar, A. (2015). Purine Analogues as Kinase Inhibitors: A Review. Letters in Drug Design & Discovery, 12(8), 583-595. Available from: [Link]

-

Zhang, Y., Liu, T., Meyer, C. A., Eeckhoute, J., Johnson, D. S., Bernstein, B. E., ... & Liu, X. S. (2008). Model-based Analysis of ChIP-Seq (MACS). Genome Biology, 9(9), R137. Available from: [Link]

-

van Breemen, R. B., & Muchiri, R. N. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC North America, 38(3), 148-154. Available from: [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 24, 2026, from [Link]

-

Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). How do cytokinins affect the cell?. Retrieved January 24, 2026, from [Link]

-

Rattan, S. I. S. (2002). Kinetin-induced differentiation of normal human keratinocytes undergoing aging in vitro. Journal of Anti-Aging Medicine, 5(4), 339-346. Available from: [Link]

-

Utepova, I. A., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1735. Available from: [Link]

-

Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]

-

Li, Y., et al. (2018). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. Acta Pharmaceutica Sinica B, 8(5), 798-807. Available from: [Link]

-

Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved January 24, 2026, from [Link]

-

Almeida, F. G., & Cass, Q. B. (2023). Affinity selection mass spectrometry: a powerful tool for ligand discovery. Brazilian Journal of Analytical Chemistry, 10(39), 1-5. Available from: [Link]

-

McCullough, J. L., & Weinstein, G. D. (2002). A study of the safety and efficacy of topical kinetin 0.1% (Kinerase) for the treatment of photodamaged skin. Journal of the American Academy of Dermatology, 46(2), AB83. Available from: [Link]

-

Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 400-408. Available from: [Link]

-

Kim, J., et al. (2017). Kinetin Improves Barrier Function of the Skin by Modulating Keratinocyte Differentiation Markers. Annals of Dermatology, 29(1), 6-12. Available from: [Link]

Sources

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. cdn.mdedge.com [cdn.mdedge.com]

- 4. Cytokinin - Wikipedia [en.wikipedia.org]

- 5. Kinetin Improves Barrier Function of the Skin by Modulating Keratinocyte Differentiation Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Purine Analogues as Kinase Inhibitors: A Review: Ingenta Connect [ingentaconnect.com]

- 10. innoprot.com [innoprot.com]

- 11. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. brjac.com.br [brjac.com.br]

- 17. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (9H-Purin-6-ylamino)-acetic acid: A Detailed Application Protocol for Researchers

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of (9H-Purin-6-ylamino)-acetic acid, a significant N6-substituted purine derivative. This document is designed for researchers, scientists, and professionals in drug development, offering an in-depth guide to the synthesis, purification, and characterization of this target molecule. Beyond a mere recitation of steps, this guide elucidates the chemical principles underpinning the protocol, ensuring a thorough understanding of the experimental choices. It includes a robust, self-validating methodology, troubleshooting advice, and essential safety precautions, grounded in authoritative references.

Introduction and Significance

(9H-Purin-6-ylamino)-acetic acid, also known as N6-carboxymethyladenine, belongs to the cytokinin family of plant growth hormones.[1][2] Cytokinins are crucial regulators of cell division and differentiation in plants.[3] The core structure, a purine ring, is a fundamental heterocyclic compound found in nucleic acids, making its derivatives of significant interest in medicinal chemistry and biotechnology.[4] The synthesis protocol detailed herein follows a classical and efficient nucleophilic aromatic substitution pathway, providing a reliable method for obtaining this valuable compound for further research and development.[5]

Reaction Principle and Mechanism

The synthesis of (9H-Purin-6-ylamino)-acetic acid is achieved through the nucleophilic aromatic substitution (SNAr) reaction between 6-chloropurine and glycine. The purine ring system is inherently electron-deficient due to the presence of electronegative nitrogen atoms. This electronic characteristic makes the carbon atom at the 6-position susceptible to attack by nucleophiles.[6][7]

The reaction proceeds via the following key steps:

-

Nucleophile Activation: Glycine, an amino acid, acts as the nucleophile. In the presence of a base, such as sodium carbonate, the amino group of glycine is deprotonated, enhancing its nucleophilicity.

-

Nucleophilic Attack: The activated amino group of the glycinate anion attacks the electrophilic C6 carbon of 6-chloropurine. This step leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.[7]

-

Aromatization and Product Formation: The purine ring's aromaticity is momentarily disrupted in the Meisenheimer complex. The complex then stabilizes by expelling the chloride leaving group, thereby restoring the aromatic system and forming the final product, (9H-Purin-6-ylamino)-acetic acid. The sodium carbonate also serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[8]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 6-Chloropurine | ≥98% | e.g., Sigma-Aldrich | 87-42-3 |

| Glycine | ≥99% | e.g., Fisher Scientific | 56-40-6 |

| Sodium Carbonate, Anhydrous | ≥99.5% | e.g., Merck | 497-19-8 |

| Deionized Water | High Purity | - | 7732-18-5 |

| Ethanol, 200 Proof | ACS Grade | - | 64-17-5 |

| Hydrochloric Acid (4 N) | Reagent Grade | - | 7647-01-0 |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

pH meter or pH paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (9H-Purin-6-ylamino)-acetic acid.

Step-by-Step Procedure

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend glycine (2.0 g, 26.6 mmol) and anhydrous sodium carbonate (1.38 g, 13.0 mmol) in 40 mL of deionized water.

-

Initiation of Reaction: To this stirring suspension, add 6-chloropurine (2.0 g, 12.9 mmol).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Precipitation: Carefully acidify the solution by adding 4 N hydrochloric acid dropwise while stirring until the pH of the solution is approximately 6. A white precipitate of the product should form.

-

Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

Purification

-

Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve the solid completely.[9] If the solid does not dissolve readily, add more hot ethanol portion-wise.

-

Crystallization: Once dissolved, allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Drying: Dry the crystals under vacuum to obtain the pure (9H-Purin-6-ylamino)-acetic acid. The expected yield is typically in the range of 50-60%.

Characterization

The identity and purity of the synthesized (9H-Purin-6-ylamino)-acetic acid should be confirmed by standard analytical techniques:

-

Melting Point: Determine the melting point of the dried product and compare it with the literature value.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons (typically in the δ 8.0-8.5 ppm region), a singlet for the methylene protons of the acetic acid moiety, and broad signals for the N-H and O-H protons.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbons of the purine ring and the carbonyl and methylene carbons of the acetic acid side chain.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product. The expected [M+H]⁺ ion should be observed.

Safety Precautions

-

6-Chloropurine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][10] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Glycine: Not classified as hazardous, but good laboratory practices should always be followed.[3][12][13][14][15]

-

Sodium Carbonate: Causes serious eye irritation.[16][17][18] Avoid contact with eyes and skin.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or no product yield | Incomplete reaction. | - Extend the reflux time and monitor the reaction by TLC. - Ensure the temperature is maintained at reflux. - Check the quality of the starting materials. |